

Application Notes and Protocols for the Analytical Characterization of Trimethylolpropane Trioleate

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Compound of Interest

Compound Name: *Trimethylolpropane trioleate*

Cat. No.: *B1311115*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of **trimethylolpropane trioleate** (TMPTO), a synthetic ester widely used as a biolubricant base oil, in metalworking fluids, and as a hydraulic fluid.^{[1][2]}

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of TMPTO and confirming its identity.

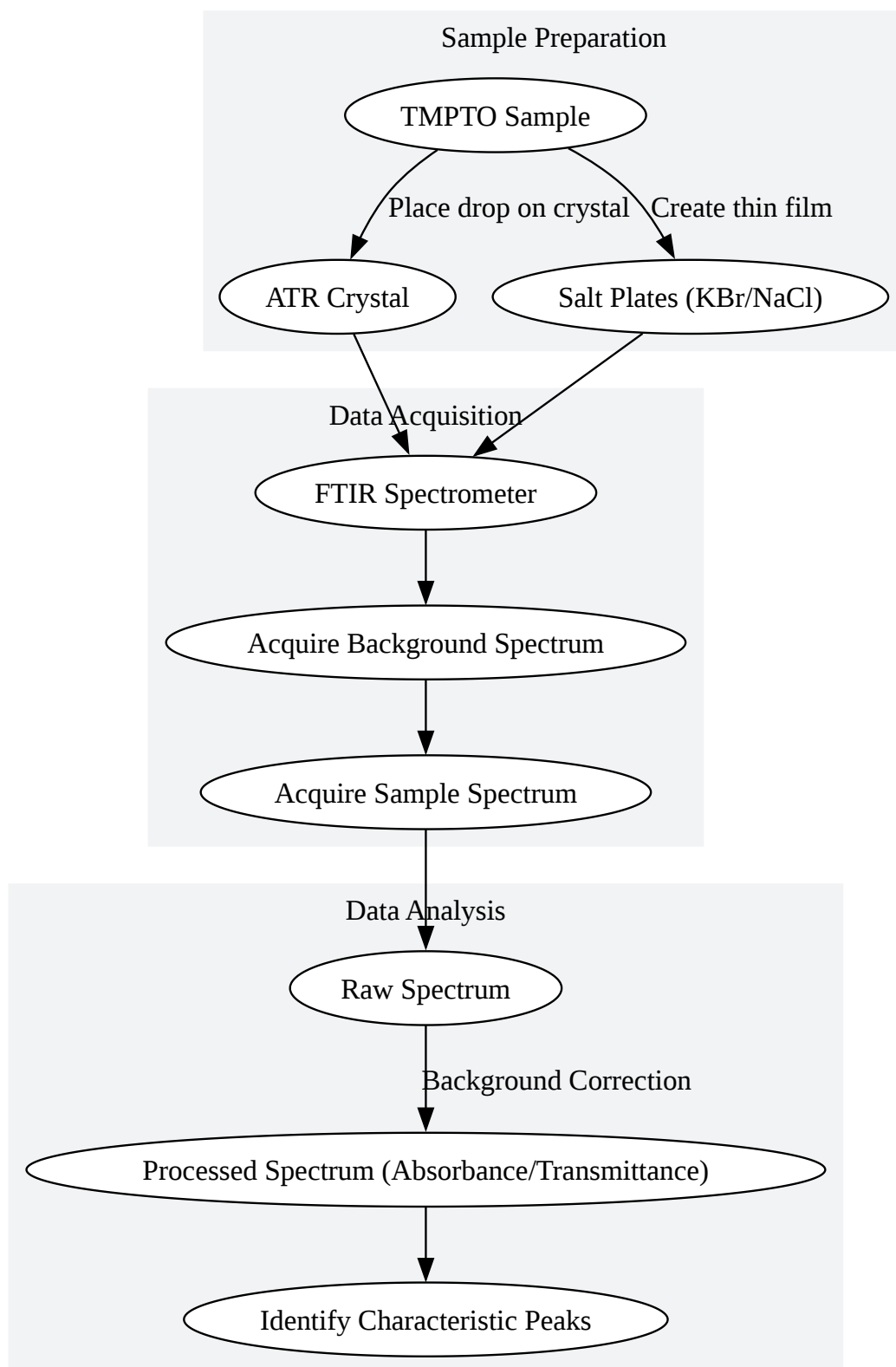
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of TMPTO is characterized by the prominent ester carbonyl stretch and the olefinic C-H stretch of the oleate chains.

- **Sample Preparation:** For a viscous liquid like TMPTO, the Attenuated Total Reflectance (ATR) method is most convenient as it requires minimal sample preparation.^{[3][4]} Place a small drop of the TMPTO sample directly onto the ATR crystal.^{[3][4]} Alternatively, for transmission analysis, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^{[3][4]}

- Instrument Setup:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: 32 scans are co-added to improve the signal-to-noise ratio.[\[5\]](#)
- Data Acquisition: Record a background spectrum of the clean, empty ATR crystal or salt plates. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in TMPTO.

Peak Position (cm^{-1})	Functional Group	Vibrational Mode
~3007	=C-H (Olefinic)	Stretching
~2924	-CH ₂ - (Aliphatic)	Asymmetric Stretching
~2854	-CH ₂ - (Aliphatic)	Symmetric Stretching
~1742	C=O (Ester)	Stretching
~1465	-CH ₂ -	Bending (Scissoring)
~1377	-CH ₃	Bending (Umbrella)
~1160	C-O (Ester)	Stretching
~723	-(CH ₂) _n - (n≥4)	Rocking



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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the TMPTO molecule, including the confirmation of the ester linkages and the structure of the fatty acid chains. Both ^1H and ^{13}C NMR are employed for a comprehensive analysis.

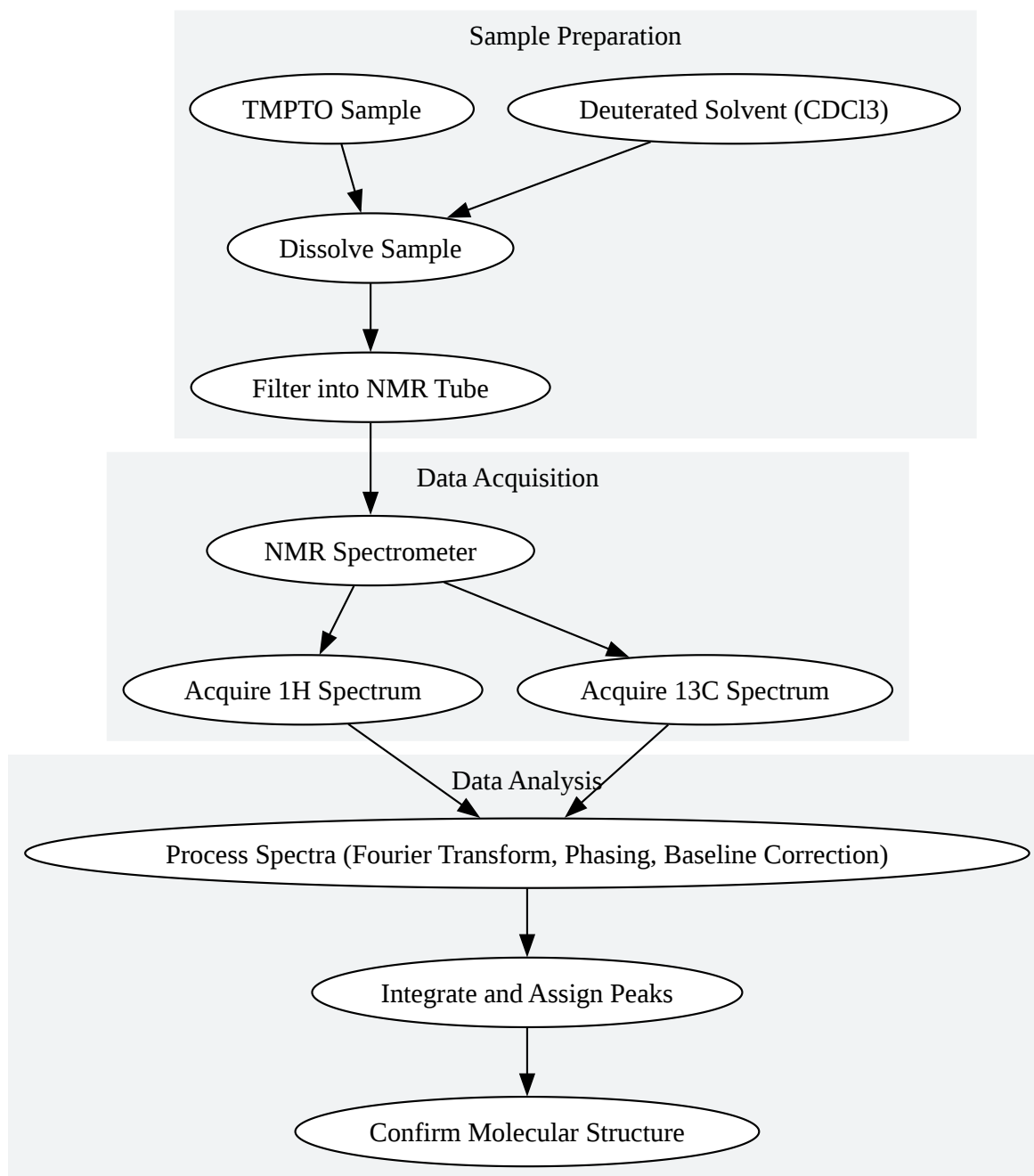
- **Sample Preparation:** Dissolve approximately 20-50 mg of the TMPTO sample in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[6] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.^[3]
- **Instrument Setup:**
 - Spectrometer: 400 MHz or higher field strength for better resolution.
 - Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Analysis:** Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ^1H and ^{13}C spectra to the corresponding nuclei in the TMPTO structure.

^1H NMR (CDCl_3)

Chemical Shift (ppm)	Assignment	Multiplicity
~5.34	-CH=CH-	m
~4.05	-CH ₂ -O-C=O	s
~2.29	-CH ₂ -C=O	t
~2.01	-CH ₂ -CH=CH-	m
~1.60	-CH ₂ -CH ₂ -C=O	m
~1.28	-(CH ₂) _n -	m
~0.88	-CH ₃	t
~0.85	CH ₃ -CH ₂ -C(CH ₂ O) ₃	t

¹³C NMR (CDCl₃)

Chemical Shift (ppm)	Assignment
~173.3	C=O (Ester)
~130.0, ~129.7	-CH=CH-
~63.8	-CH ₂ -O-C=O
~41.5	C(CH ₂ O) ₃
~34.1	-CH ₂ -C=O
~31.9 - ~22.7	-(CH ₂) _n -
~23.1	CH ₃ -CH ₂ -C(CH ₂ O) ₃
~14.1	-CH ₃
~7.6	CH ₃ -CH ₂ -C(CH ₂ O) ₃



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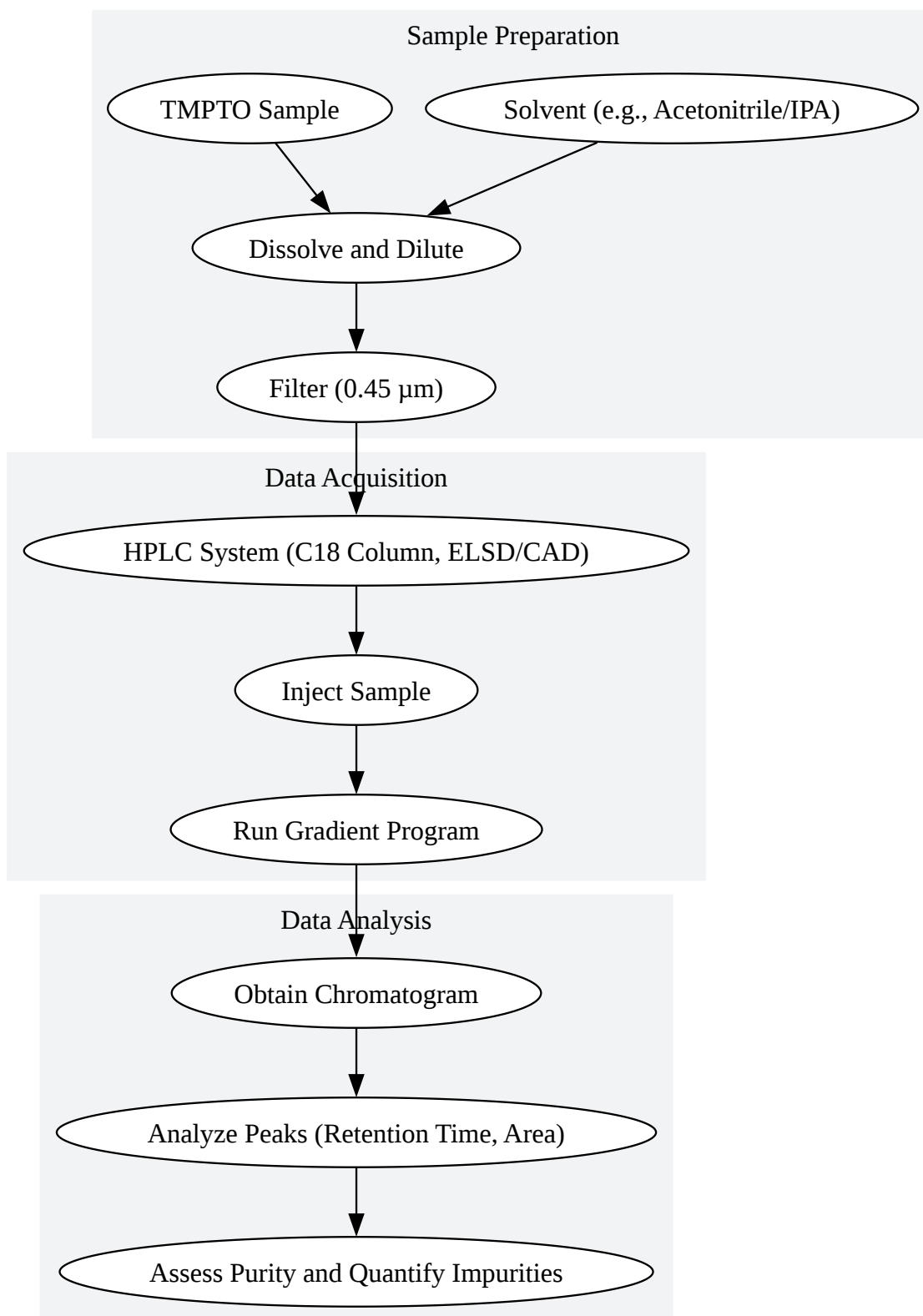
Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of TMPTO and to quantify any impurities, such as unreacted starting materials or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of non-volatile, high-molecular-weight compounds like TMPTO. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used as TMPTO lacks a strong UV chromophore.^{[7][8]}

- **Sample Preparation:** Prepare a stock solution of TMPTO in a suitable solvent such as a mixture of acetonitrile and methylene chloride or isopropanol.^{[1][8]} A typical concentration is around 10 mg/mL.^[1] Filter the sample solution through a 0.45 µm syringe filter before injection.
- **Instrument Setup:**
 - **Column:** A C18 reversed-phase column is commonly used for the separation of triglycerides and esters.^[8]
 - **Mobile Phase:** A gradient elution is typically employed. For example, a gradient of acetonitrile and isopropanol or a mixture of methanol, ethanol, and a buffer.^{[1][6]}
 - **Flow Rate:** A typical flow rate is between 0.5 and 1.0 mL/min.^[6]
 - **Detector:** ELSD or CAD. For ELSD, typical nebulizer and evaporator temperatures are around 40°C with a gas flow rate of 1.6 SLM.^[6]
- **Data Acquisition:** Inject a small volume (e.g., 10-20 µL) of the sample solution into the HPLC system and run the gradient program.
- **Data Analysis:** Analyze the resulting chromatogram to determine the retention time of the main TMPTO peak and identify any impurity peaks. Quantification can be performed by creating a calibration curve with standards of known concentrations.



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Gas Chromatography (GC)

For the analysis of high-molecular-weight esters like TMPTO, high-temperature GC is required due to the low volatility of the compound. Often, the fatty acid composition of TMPTO is determined by transesterification to their more volatile fatty acid methyl esters (FAMES) followed by GC analysis.

- **Sample Preparation (Transesterification):** a. To a known amount of TMPTO (e.g., 100 mg), add 2 mL of a 0.5 M solution of sodium methoxide in methanol. b. Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking. c. After cooling, add 2 mL of hexane and 2 mL of saturated sodium chloride solution. d. Shake vigorously and allow the layers to separate. e. Carefully transfer the upper hexane layer containing the FAMES to a clean vial for GC analysis.
- **Instrument Setup:**
 - **Column:** A polar capillary column, such as a FAMEWAX or Rt-2560 column, is suitable for the separation of FAMES.[\[9\]](#)
 - **Carrier Gas:** Helium or hydrogen.
 - **Injector Temperature:** 250°C.
 - **Detector:** Flame Ionization Detector (FID) at 260°C.
 - **Temperature Program:** A temperature gradient is used to separate the FAMES. For example, start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 15 minutes.
- **Data Acquisition:** Inject a small volume (e.g., 1 µL) of the FAMES solution into the GC.
- **Data Analysis:** Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture. The relative peak areas can be used to determine the fatty acid composition of the original TMPTO.

Physicochemical and Thermal Properties

The performance of TMPTO as a lubricant is largely determined by its physicochemical and thermal properties. Standardized test methods are used to ensure consistency and comparability of data.

Viscosity

Viscosity is a critical property of lubricants, and its variation with temperature is described by the Viscosity Index (VI).

- **Kinematic Viscosity:** Determined according to ASTM D445. The time for a fixed volume of the liquid to flow under gravity through a calibrated viscometer at a controlled temperature is measured. Measurements are typically made at 40°C and 100°C.
- **Viscosity Index (VI):** Calculated from the kinematic viscosities at 40°C and 100°C according to ASTM D2270. A higher VI indicates a smaller change in viscosity with temperature.[\[10\]](#)[\[11\]](#)

Acid Value

The acid value represents the amount of acidic substances in the oil, which can indicate the degree of degradation.

Determined by potentiometric titration according to ASTM D664.[\[12\]](#)[\[13\]](#) The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) in isopropanol. The endpoint is determined potentiometrically. The acid value is expressed in mg KOH per gram of sample.

Saponification Value

The saponification value is a measure of the amount of ester groups in the sample.

Determined according to ASTM D94. The sample is refluxed with a known excess of alcoholic potassium hydroxide solution. The unreacted KOH is then titrated with a standard acid solution. The saponification value is the amount of KOH, in milligrams, consumed by one gram of the sample.

Low-Temperature Properties

The performance of lubricants at low temperatures is crucial. The pour point is a key indicator of low-temperature fluidity.

Determined according to ASTM D97. The sample is cooled at a specified rate and examined at intervals of 3°C for flow. The pour point is the lowest temperature at which the oil will still flow.

[\[12\]](#)[\[14\]](#)

Flash Point

The flash point is the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is applied. It is a measure of the fire hazard of the material.

Determined using a Pensky-Martens closed-cup tester according to ASTM D93.[\[14\]](#)[\[15\]](#) The sample is heated at a constant rate in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the temperature at which a flash is observed.

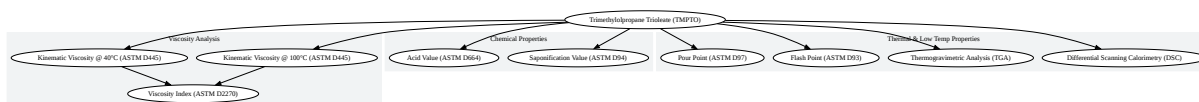
Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal and oxidative stability of TMPTO.

- TGA: A small sample of TMPTO is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. This provides information on the decomposition temperature and thermal stability of the material.[\[16\]](#)[\[17\]](#)
- DSC: A small sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can be used to determine melting points, crystallization temperatures, and glass transition temperatures.[\[16\]](#)[\[18\]](#)

Property	Typical Value	ASTM Method
Kinematic Viscosity @ 40°C (cSt)	45 - 55	D445
Kinematic Viscosity @ 100°C (cSt)	9 - 10	D445
Viscosity Index	180 - 195	D2270
Acid Value (mg KOH/g)	< 1.0	D664
Saponification Value (mg KOH/g)	185 - 195	D94
Pour Point (°C)	-30 to -45	D97
Flash Point (°C)	> 290	D93
Onset of Decomposition (TGA, °C)	> 300	-

Note: The exact values can vary depending on the specific grade and purity of the TMPTO.



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